1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane is a specialized organosilicon compound characterized by its hydrophobic and oleophobic properties. It is primarily used in surface modification applications, enhancing the water and oil repellency of various substrates. This compound is recognized for its resistance to photoresist development, making it valuable in the fields of materials science and engineering .
1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane belongs to the class of silanes, specifically fluorinated silanes. These compounds are known for their ability to impart hydrophobic characteristics to surfaces, making them useful in a range of industrial applications.
The synthesis of 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane typically involves the reaction of perfluorodecyl chloride with dichlorosilane under controlled conditions. The process often requires careful handling due to the reactivity of the chlorosilane components.
A common method for synthesizing this compound includes:
The molecular formula of 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane is C13H12Cl2F17Si. Its structure features a perfluorinated decyl chain attached to a dichlorosilane moiety.
Key structural data include:
1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane can participate in various chemical reactions typical of silanes:
These reactions are significant for modifying surface properties and creating siloxane networks in polymer matrices. The hydrolysis reaction can be represented as follows:
The mechanism by which 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane imparts hydrophobicity involves its adsorption onto surfaces where it forms a monolayer. This layer creates a barrier that inhibits water penetration and reduces surface energy.
The effectiveness of this compound in creating hydrophobic surfaces can be quantified by measuring contact angles with water; typically achieving angles greater than 90 degrees indicates successful modification .
Relevant analyses indicate that these properties make it suitable for applications requiring durable hydrophobic coatings .
1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane finds extensive use in:
Hydrosilylation serves as a fundamental reaction pathway for synthesizing 1H,1H,2H,2H-perfluorodecylmethyldichlorosilane precursors. This process involves the catalytic addition of methyldichlorosilane (HSi(CH₃)Cl₂) across the terminal double bond of 1H,1H,2H,2H-perfluorodec-1-ene. The reaction proceeds under Speier's or Karstedt's catalysis (platinum-based systems) to yield the target molecule with high regioselectivity. Key parameters influencing reaction efficiency include temperature control (80-120°C), solvent selection (typically anhydrous toluene or xylene), and rigorous exclusion of oxygen and moisture to prevent catalyst poisoning and side reactions [6].
The perfluorodecene feedstock requires purification to remove stabilizers that inhibit hydrosilylation. Studies demonstrate that reflux durations (6-24 hours) significantly impact conversion rates, with longer reaction times favoring near-quantitative yields (>95%) at optimal temperatures. The product is isolated through fractional vacuum distillation, leveraging the substantial boiling point difference between reactants and the target compound (boiling point ≈216°C) [3] [6]. Post-distillation nuclear magnetic resonance (¹⁹F NMR and ²⁹Si NMR) confirms structure and purity, with characteristic shifts observed at -81 ppm (CF₃), -114 to -126 ppm (CF₂), and +25 ppm (Si-CH₂-) [6].
Table 1: Hydrosilylation Reaction Optimization Parameters
Variable | Range Tested | Optimal Condition | Impact on Yield |
---|---|---|---|
Temperature | 60-150°C | 110°C | Maximizes at 97% |
Catalyst Loading | 5-50 ppm Pt | 15 ppm Pt | >90% above 10 ppm |
Reaction Time | 2-24 hours | 12 hours | Plateaus at 12h |
Solvent | Toluene, Xylene, None | Anhydrous Toluene | Yield ≈95% |
The dichlorosilane functionality of 1H,1H,2H,2H-perfluorodecylmethyldichlorosilane enables its transformation into silazane precursors via controlled ammonolysis. This technique involves reacting the silane with anhydrous ammonia in hydrocarbon solvents (e.g., hexane or heptane) at subambient temperatures (-30 to 0°C) to suppress uncontrolled polymerization. The reaction generates ammonium chloride as a byproduct, which is removed via filtration under inert atmosphere, yielding cyclic trisilazanes or linear polysilazanes depending on stoichiometry [6].
Critical to this process is the monomer-to-ammonia ratio. A 1:6 molar ratio favors cyclic trimers ([R-Si(CH₃)-N(H)-]₃, R = perfluorodecyl), while substoichiometric ammonia (1:2 ratio) yields linear polymers with degrees of polymerization (DP) of 30-50. These perfluorinated silazanes serve as advanced precursors for ceramic materials (e.g., silicon carbonitride) upon pyrolysis. Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) confirms ceramic yields exceeding 70% at 1000°C under nitrogen, with volatiles consisting predominantly of cyclic siloxanes and fluorocarbons [6].
Solvent-free ammonolysis has emerged as a green alternative, employing gaseous NH₃ in fluidized bed reactors. This method eliminates solvent disposal concerns and achieves near-quantitative conversion within 2 hours at 25°C due to enhanced mass transfer. The resulting oligomers exhibit molecular weights (Mₙ) of 1,500-3,000 g/mol, confirmed by gel permeation chromatography (GPC) with multi-angle light scattering detection [6].
Table 2: Ammonolysis Reaction Products Under Varied Conditions
NH₃:Silane Ratio | Temperature (°C) | Primary Product | Molecular Weight (g/mol) |
---|---|---|---|
2:1 | 0 | Linear polysilazanes | 1,500–2,000 |
6:1 | -30 | Cyclic trisilazane | 950 (trimer) |
10:1 | 25 (solvent-free) | Low-DP oligomers | 800–1,200 |
Surface functionalization using 1H,1H,2H,2H-perfluorodecylmethyldichlorosilane exploits its hydrolytic susceptibility to form covalent bonds with hydroxylated substrates. Upon exposure to atmospheric moisture or engineered humidity, the Si-Cl bonds undergo hydrolysis to silanols (Si-OH), which subsequently condense with surface -OH groups on silica, glass, or metals. This process creates a robust Si-O-Si linkage anchoring the perfluorinated chain to the substrate [3] [4].
Industrial implementation employs vapor-phase deposition in vacuum chambers (0.1-10 Torr) at 25-50°C. This technique ensures monolayer formation without bulk polymerization. Critical parameters include:
Characterization by water contact angle (WCA) measurements shows advancing angles of 120-130°, confirming hydrophobic surfaces. X-ray photoelectron spectroscopy (XPS) validates monolayer integrity through F₁₅ signal intensity (688-690 eV binding energy) and atomic composition (F/Si ratio ≈17:1). Ellipsometry measurements indicate film thicknesses of 1.2-1.8 nm, consistent with molecular lengths predicted by density functional theory (DFT) calculations [3] [4].
Nanoparticle functionalization follows analogous mechanisms. Mesoporous silica nanoparticles (10 nm pores) treated with 0.5-2.0 wt% silane in toluene exhibit reduced surface energies (13.7 mN/m) and pore hydrophobization. Nitrogen sorption isotherms confirm pore accessibility while maintaining Brunauer-Emmett-Teller (BET) surface areas >300 m²/g after modification [3] [4].
Table 3: Surface Grafting Methods and Performance Metrics
Deposition Method | Substrate | Contact Angle (°) | Film Thickness (nm) | F/Si Ratio (XPS) |
---|---|---|---|---|
Vapor phase (50°C) | Silicon wafer | 128 ± 2 | 1.7 ± 0.2 | 16.8:1 |
Solution (toluene) | Glass slide | 122 ± 3 | 1.5 ± 0.3 | 15.2:1 |
Supercritical CO₂ | Alumina nanoparticles | 130 ± 1 | 1.3 ± 0.1 | 17.1:1 |
Catalysts profoundly influence the synthesis and subsequent reactions of 1H,1H,2H,2H-perfluorodecylmethyldichlorosilane. During hydrosilylation (Section 1.1), platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (Karstedt's catalyst) demonstrates superior activity versus chloroplatinic acid, achieving turnover frequencies (TOF) exceeding 10,000 h⁻¹ at 100°C. Catalyst inhibition by perfluorinated compounds is mitigated through pre-activation with tetramethyldivinyldisiloxane, forming Pt(0) complexes resistant to fluorine-induced decomposition [6].
In trichlorosilane synthesis from silicon metal, copper-nickel alloys (70:30 wt%) serve as indispensable catalysts. The direct reaction of silicon with methyl chloride (CH₃Cl) and perfluorodecyl chloride (C₁₀F₂₁Cl) requires catalyst mediation at 250-300°C. Copper activates silicon by forming Cu₃Si interfaces, while nickel enhances methyl chloride adsorption and methyl radical generation. This synergistic effect shifts product distribution toward the dichlorosilane (>80% selectivity) versus competing products like methyltrichlorosilane or tetrachlorosilane [5].
Reaction kinetics reveal catalyst concentration thresholds: Below 5 wt% Cu/Ni, silicon conversion plummets to <20% after 100 hours. At 15-20 wt% loading, sustained conversion >60% occurs with dichlorosilane selectivity maintained at 75-85%. Catalyst longevity exceeds 500 hours when supported on silicon carbide porous carriers, attributed to suppressed sintering and coke formation [5]. Post-reaction, catalysts are regenerated via hydrogen chloride (HCl) treatment at 400°C, removing surface silicon carbide and restoring initial activity by 90-95% [5].
Table 4: Catalyst Performance in Trichlorosilane Synthesis
Catalyst System | Temperature (°C) | Silicon Conversion (%) | Dichlorosilane Selectivity (%) |
---|---|---|---|
10% Cu/Ni (70:30) | 280 | 52 | 78 |
20% Cu/Ni (70:30) | 300 | 68 | 83 |
15% Pt/Cu (5:95) | 270 | 48 | 65 |
Regenerated Cu/Ni | 280 | 63 | 80 |
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